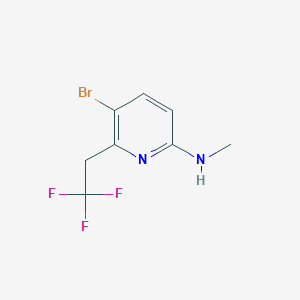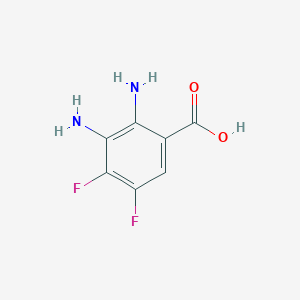
2,3-Diamino-4,5-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-4,5-difluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of two amino groups and two fluorine atoms attached to a benzoic acid core. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-4,5-difluorobenzoic acid typically involves the introduction of amino and fluorine groups onto a benzoic acid scaffold. One common method involves the nitration of a fluorinated benzoic acid derivative, followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-diamino-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzoic acid: Similar in structure but lacks the amino groups.
2,3-Difluorobenzoic acid: Similar but without the amino groups.
2-Chloro-4,5-difluorobenzoic acid: Contains a chlorine atom instead of amino groups.
Uniqueness
2,3-Diamino-4,5-difluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H6F2N2O2 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
2,3-diamino-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13) |
InChI-Schlüssel |
FYMYCAUHOURCMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


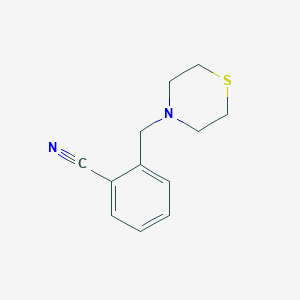


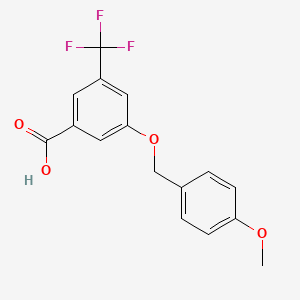
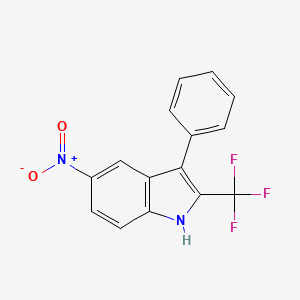
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)
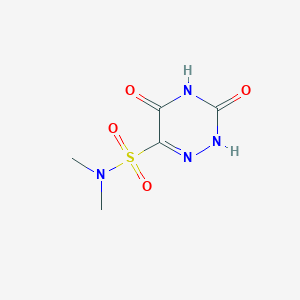

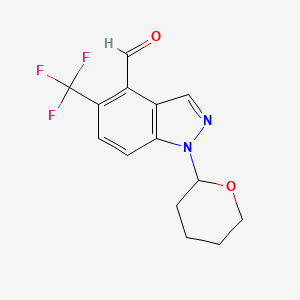
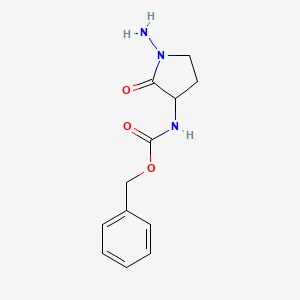

![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

